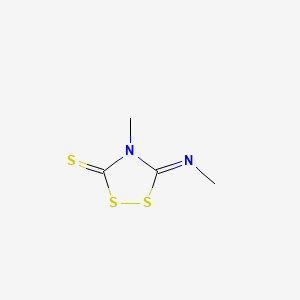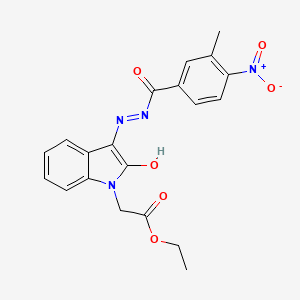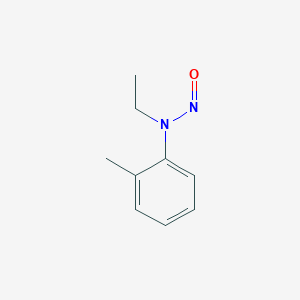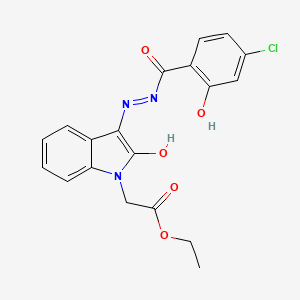![molecular formula C25H21F3N4OS B12012233 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 538336-47-9](/img/structure/B12012233.png)
2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Triazolring, eine Sulfanylgruppe und eine Trifluormethylphenylgruppe vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Triazolrings durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung. Die Sulfanylgruppe wird dann durch eine nucleophile Substitutionsreaktion eingeführt, gefolgt von der Anlagerung der Trifluormethylphenylgruppe durch eine Kupplungsreaktion. Der letzte Schritt beinhaltet die Acylierung der Aminogruppe zur Bildung des Acetamids.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und Reduzierung der Reaktionszeiten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethylphenyl group through a coupling reaction. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Triazolring oder die Acetamidgruppe angreifen, was möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als pharmazeutisches Mittel untersucht. Ihr Triazolring und ihre Trifluormethylphenylgruppe sind dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie kann antimikrobielle, antifungale oder krebshemmende Eigenschaften aufweisen, was sie zu einem wertvollen Leitmolekül für die Medikamentenentdeckung macht.
Industrie
In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden, wie z. B. hoher thermischer Stabilität oder spezifischer elektronischer Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Die Trifluormethylphenylgruppe verstärkt die Bindungsaffinität und Selektivität der Verbindung, während die Sulfanylgruppe an Redoxreaktionen teilnehmen kann, was die biologische Aktivität der Verbindung weiter beeinflusst.
Wirkmechanismus
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethylphenyl group enhances the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid: weist Ähnlichkeiten zu anderen Triazol-basierten Verbindungen auf, wie z. B. Fluconazol und Itraconazol, die für ihre antifungal Eigenschaften bekannt sind.
Disilan-verbrückte Verbindungen: Diese Verbindungen enthalten Si-Si-Bindungen und weisen einzigartige elektronische Eigenschaften auf, die denen der Triazolverbindung ähneln.
Verbindungen aus marinen Quellen: Diese Verbindungen, wie Alkaloide und Peptide, zeigen ebenfalls eine signifikante biologische Aktivität und ein Potenzial für die Medikamentenentwicklung.
Einzigartigkeit
Was 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid auszeichnet, ist die Kombination aus einem Triazolring, einer Sulfanylgruppe und einer Trifluormethylphenylgruppe. Diese einzigartige Struktur bietet eine vielseitige Plattform für chemische Modifikationen und die Entwicklung neuer Verbindungen mit verbesserten Eigenschaften.
Eigenschaften
CAS-Nummer |
538336-47-9 |
|---|---|
Molekularformel |
C25H21F3N4OS |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N4OS/c1-16-12-13-17(2)21(14-16)32-23(18-8-4-3-5-9-18)30-31-24(32)34-15-22(33)29-20-11-7-6-10-19(20)25(26,27)28/h3-14H,15H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
DWZUSKSZOJPDHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)

![3-Ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012172.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012195.png)
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012202.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12012216.png)
![Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B12012222.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12012238.png)


![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)
